![molecular formula C10H10Cl3N3 B2948687 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1035225-28-5](/img/structure/B2948687.png)
1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
“1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the IUPAC name 1-(3,4-dichlorobenzyl)hydrazine hydrochloride . It has a molecular weight of 227.52 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
One significant area of research involves the synthesis and characterization of pyrazole derivatives, which have been identified for their antitumor, antifungal, and antibacterial properties. For example, the study by Titi et al. (2020) demonstrates the synthesis of various pyrazole derivatives and their crystallographic analysis. The biological activity against breast cancer and microbes was confirmed, indicating potential pharmacophore sites for antitumor and antimicrobial drug design (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, Ben Hadda, 2020).
Development of Heat-Resistant Polymers
Research by Mikroyannidis (1997) on polyamides and polyimides containing pyrazoline moieties explores the synthesis of new series of polymers for potential application in materials science. These polymers exhibited excellent solubility and thermal stability, making them suitable for use in heat-resistant resins (Mikroyannidis, 1997).
Organic Synthesis
The study by Prasanna, Perumal, and Menéndez (2013) discusses the L-proline-catalyzed assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles from simple starting materials. This research highlights the utility of pyrazole derivatives in organic synthesis, showcasing a method for constructing complex molecules in an environmentally friendly manner (Prasanna, Perumal, Menéndez, 2013).
Catalysis
A study by Wu et al. (2014) on rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines demonstrates the application of pyrazole derivatives in catalysis. This research provides a method for modifying existing drugs, highlighting the versatility of pyrazole compounds in chemical transformations (Wu, Fan, Xue, Yao, Zhang, 2014).
Material Science
In materials science, the work by Aly and El-Mohdy (2015) on modifying poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds for medical applications showcases another facet of pyrazole derivatives' utility. This modification enhances the polymers' properties, suggesting their potential use in creating advanced materials with specific biological activities (Aly, El-Mohdy, 2015).
Mechanism of Action
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been known to act as mild antiseptics with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
It’s worth noting that dichlorobenzyl alcohol, a compound with a similar structure, has been associated with antibacterial, antiviral, and local anesthetic properties .
Biochemical Pathways
Compounds with similar structures have been associated with bactericidal activity, indicating a potential disruption of bacterial cell membrane integrity .
Pharmacokinetics
Dichlorobenzyl alcohol, a similar compound, is known to be released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .
Result of Action
Similar compounds have shown bactericidal activity, suggesting that they may cause cell death in bacteria .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15;/h1-4,6H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQYWWPDYNJFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride |
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